(2-Bromo-4-nitrophenyl)methanesulfonamide
Overview
Description
“(2-Bromo-4-nitrophenyl)methanesulfonamide” is a chemical compound with the molecular formula C7H7BrN2O4S . It has a molecular weight of 295.11 .
Molecular Structure Analysis
The molecular structure of “(2-Bromo-4-nitrophenyl)methanesulfonamide” consists of a bromine atom (Br), a nitro group (NO2), and a methanesulfonamide group (CH3SO2NH2) attached to a phenyl ring .Scientific Research Applications
Nanotechnology
Finally, in the field of nanotechnology, (2-Bromo-4-nitrophenyl)methanesulfonamide can be utilized to synthesize nanostructures with specific functionalities. Its reactive groups can facilitate the attachment of nanoparticles to various substrates, enabling the creation of nanocomposites with tailored properties for electronics, catalysis, or sensing applications.
Each of these applications demonstrates the versatility and importance of (2-Bromo-4-nitrophenyl)methanesulfonamide in scientific research, highlighting its potential to contribute to advancements across a broad spectrum of disciplines .
Future Directions
Phenol derivatives, such as “(2-Bromo-4-nitrophenyl)methanesulfonamide”, have high potential as building blocks for the synthesis of bioactive natural products and conducting polymers . Future research could focus on developing innovative synthetic methods and exploring potential biological activities of these compounds .
properties
IUPAC Name |
(2-bromo-4-nitrophenyl)methanesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2O4S/c8-7-3-6(10(11)12)2-1-5(7)4-15(9,13)14/h1-3H,4H2,(H2,9,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJEXZIQIPXGKTD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Br)CS(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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